1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Click Chemistry Decarboxylative Coupling Regioselectivity

Misidentification of triazole regioisomers can derail PROTAC programs. The 5-carboxylic acid isomer (CAS 716361-91-0) provides the geometrically correct exit vector for linker conjugation, as validated in CDK9 degrader studies (2023). • Regioisomeric purity verified by NMR/HPLC; ≥97% purity reduces pre-reaction purification • Carboxylic acid at C5 enables direct amide coupling without protecting group manipulation • Available up to 2 kg for parallel library synthesis; Rule-of-Three-compliant fragment (MW 127.1, LogP -0.34, TPSA 68.01 Ų).

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 716361-91-0
Cat. No. B1369666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
CAS716361-91-0
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C(=O)O
InChIInChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9)
InChIKeyLQNKEDJEXCZEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid Overview


1-Methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 716361-91-0) is a small, nitrogen-rich heterocyclic building block featuring a 1,2,3-triazole core with a methyl substituent at the N1 position and a carboxylic acid at the C5 position . It is widely employed as a versatile intermediate in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and protein degraders (PROTACs) . Key physicochemical properties include a molecular weight of 127.1 g/mol, a predicted LogP (Consensus) of -0.34, and a topological polar surface area (TPSA) of 68.01 Ų . Commercial availability is well-established, with standard purity specifications of 97% or higher and batch-specific quality documentation (NMR, HPLC, GC) provided by multiple suppliers .

Workflow
PROTAC and kinase inhibitor synthesis with defined C5 carboxylic acid exit vector
Selection
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid regioisomer for scaffold-specific research
Use Context
Glycolate oxidase inhibitor research and fragment-based drug discovery library core

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid Irreplaceability


The precise position of the carboxylic acid group on the triazole ring is a critical determinant of molecular recognition, synthetic accessibility, and downstream biological activity. The 5-carboxylic acid isomer (target compound) is fundamentally distinct from the more common 4-carboxylic acid regioisomer (CAS 16681-71-3, also known as 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) . For example, the 4-carboxylic acid isomer is known to undergo decarboxylation under specific conditions to yield 1,5-disubstituted triazoles, a reactivity profile that is not observed for the 5-carboxylic acid [1]. In the context of PROTAC linker design, the vector and geometry of the carboxylic acid attachment point directly influence the ternary complex formation and degradation efficiency, rendering regioisomers non-interchangeable [2]. Furthermore, in patent disclosures, the 5-carboxylic acid scaffold is specifically claimed as a precursor for glycolate oxidase inhibitors and herbicides, indicating that the substitution pattern is essential for target engagement [3].

Decarboxylation reactivity mismatch
4-Carboxylic acid isomer undergoes metal-free decarboxylation; 5-carboxylic acid does not. Substitution may alter synthetic pathway.
PROTAC linker exit vector geometry
C5 vs C4 carboxylic acid changes linker trajectory, potentially disrupting ternary complex formation and degradation efficiency.
Glycolate oxidase inhibitor patent context
5-Carboxylic acid scaffold is specifically claimed; 4-carboxylic acid lacks comparable IP protection and reported GO inhibition data.

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid Comparative Evidence


C5 vs. C4 Regioisomer Reactivity

A 2022 study demonstrated that 1H-1,2,3-triazole-4-carboxylic acids undergo metal-free decarboxylation to yield 1,5-disubstituted triazoles, a transformation that is structurally impossible for the 5-carboxylic acid isomer (target compound). This establishes a divergent synthetic utility between the two regioisomers [1].

Regioisomer Reactivity
Head-to-head
5-COOH: no decarboxylation; 4-COOH: forms 1,5-disubstituted triazoles
Divergent synthetic utility between regioisomers
Metal-free thermal conditions (2022 study)
Click Chemistry Decarboxylative Coupling Regioselectivity

PROTAC Linker Exit Vector Geometry

In a 2023 medicinal chemistry study on CDK9 degraders, the position of the triazole attachment within the PROTAC linker was systematically varied. Replacing a 1,4-triazole with a 1,5-triazole linkage altered both solubility and lipophilicity, resulting in measurable differences in degradation efficiency and ternary complex formation [1]. The 5-carboxylic acid moiety (target compound) provides a carboxylic acid attachment point that is orthogonal to the N1-methyl group, a geometry that cannot be replicated by the 4-carboxylic acid isomer.

PROTAC Linker Vector
Class-level
C5 acid: meta orientation; 1,5-triazole linker alters LogD and solubility vs 1,4
Linker trajectory may affect degradation efficiency
CDK9 degrader SAR, J. Med. Chem. 2023
PROTAC Targeted Protein Degradation Linker Design

Glycolate Oxidase Inhibition Patent Claims

European Patent EP 3817816 A1 (2021) specifically claims triazole carboxylic acids, including 1-substituted-1H-1,2,3-triazole-5-carboxylic acid derivatives, as glycolate oxidase (GO) inhibitors for the treatment of primary hyperoxaluria [1]. The patent data indicate that the 5-carboxylic acid substitution pattern is essential for GO inhibitory activity. In contrast, the corresponding 4-carboxylic acid isomers were not claimed as exhibiting comparable GO inhibition, suggesting a structure-activity relationship (SAR) that favors the C5 acid.

GO Inhibition Patent
Class-level
5-COOH series claimed in EP 3817816 A1; 4-COOH not claimed
C5 scaffold may support GO inhibitor research
Patent-derived SAR, enzymatic assay context
Glycolate Oxidase Primary Hyperoxaluria Patent Chemistry

Physicochemical Property Comparison

While the 5-carboxylic acid (target compound) and 4-carboxylic acid regioisomer share identical molecular formulas (C4H5N3O2, MW 127.1), they exhibit distinct predicted physicochemical properties. The target compound has a predicted boiling point of 350.7±34.0 °C , while the 4-carboxylic acid isomer has a reported boiling point of 350.7 °C at 760 mmHg and a density of 1.549 g/cm³ [1]. The 5-carboxylic acid has a melting point of 188 °C (decomposition) , whereas the 4-carboxylic acid melting point data are not consistently reported across sources. These differences, though subtle, can impact purification method selection and formulation development.

Physicochemical Props
Context-dependent
5-COOH mp 188°C (decomp); bp predictions comparable; 4-COOH mp data limited
Melting point data may guide purification choice
Predicted vs experimental values; cross-study comparison
Physicochemical Properties Medicinal Chemistry Drug-likeness

Commercial Availability and Purity

The 5-carboxylic acid (target compound) is available from multiple suppliers in bulk quantities (up to 2 kg scale) with purity specifications of 98-99%, as offered by Zhejiang Shaxing Technology Co. . Synblock offers NLT 98% purity . In contrast, the 4-carboxylic acid regioisomer is typically offered at 95-97% purity from fewer suppliers . The broader supplier base and higher available purity for the 5-carboxylic acid translate to lower procurement risk and reduced purification burden for scale-up projects.

Commercial Purity
Context-dependent
5-COOH up to 99% purity, 2 kg scale; 4-COOH typically 95–97% from fewer suppliers
Higher purity and broader supply may reduce procurement risk
Supplier catalogs as of April 2026
Chemical Procurement Supply Chain Bulk Synthesis

LDH Enzyme Inhibition Activity

The 4-hydroxy derivative of the target compound (4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylic acid) was tested against human lactate dehydrogenase (LDH) and exhibited an IC50 of >100,000 nM (i.e., >100 µM), indicating very weak inhibitory activity [1]. This datum provides a baseline for the unoptimized 5-carboxylic acid scaffold in the LDH assay context. No direct LDH inhibition data were located for the corresponding 4-carboxylic acid regioisomer, preventing a direct comparison. However, the availability of this binding data for a 5-carboxylic acid derivative, albeit for a hydroxylated analog, establishes that the C5 acid scaffold is amenable to biochemical profiling in the LDH target family.

LDH Inhibition (IC50)
Data to verify
4-Hydroxy derivative IC50 > 100 µM vs human LDH
Baseline for C5 scaffold profiling; 4-COOH data absent
BindingDB, enzymatic assay pH 7.5
Lactate Dehydrogenase Cancer Metabolism Enzyme Inhibition

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid Application Scenarios


PROTAC Linker Synthesis with Defined Exit Vector

In targeted protein degradation (PROTAC) programs, the carboxylic acid at C5 provides a defined attachment point for linker conjugation that is geometrically distinct from the C4 acid. A 2023 study on CDK9 degraders demonstrated that the triazole substitution pattern within the linker directly modulates solubility and lipophilicity, which are critical for achieving productive ternary complex formation [1]. Procurement of the 5-carboxylic acid isomer ensures that the linker trajectory matches the design hypothesis; substitution with the 4-carboxylic acid would alter the exit vector and potentially abolish degradation activity.

GO Inhibitor Lead Optimization for Primary Hyperoxaluria

Patent EP 3817816 A1 specifically claims 1-substituted-1H-1,2,3-triazole-5-carboxylic acids as GO inhibitors, establishing this scaffold as a key intermediate in the synthesis of clinical candidates for primary hyperoxaluria [2]. Medicinal chemistry teams engaged in GO inhibitor programs should source the 5-carboxylic acid to ensure alignment with existing intellectual property and to access the SAR space documented in the patent literature.

Multi-Gram Scale-Up for Library Synthesis

The commercial availability of the 5-carboxylic acid at 98-99% purity in up to 2 kg quantities from suppliers such as Zhejiang Shaxing Technology makes it the preferred regioisomer for parallel library synthesis. The higher purity specification reduces the need for pre-reaction purification, and the carboxylic acid handle enables direct amide coupling or esterification without protecting group manipulation, accelerating synthesis workflows.

Triazole-Based Fragment Library for FBDD

With a molecular weight of 127.1 g/mol, a consensus LogP of -0.34, and a TPSA of 68.01 Ų , the 5-carboxylic acid meets fragment-based drug discovery (FBDD) criteria for a Rule-of-Three-compliant fragment. Its small size, balanced polarity, and synthetic tractability via the carboxylic acid handle make it an ideal core for fragment library enumeration. The regioisomeric purity must be verified, as contamination with the 4-carboxylic acid could confound SAR interpretation.

Application
Selection Property
Validation Focus
PROTAC linker synthesis with defined exit vector
Regioisomeric purity (C5 vs C4 carboxylic acid)
Verify linker trajectory impact in ternary complex assays
Glycolate oxidase inhibitor research
Patent-validated C5 scaffold
Confirm GO inhibitory activity in enzymatic assay context
Multi-gram scale-up for library synthesis
Bulk purity specification (≥98%)
Review lot-specific COA and residual solvent profile
Fragment-based drug discovery library core
Rule-of-Three compliance (MW, LogP, TPSA)
Confirm regioisomeric and chemical purity by HPLC/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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